Bisobrine

Description

Contemporary Significance of Bisobrine in Chemical Sciences:The primary mention of this compound in the search results links it to its manufacture using adipic acid and its classification as an antifibrinolyticnih.gov. While its application as an antifibrinolytic points to a potential significance in medicinal chemistry or related fields, detailed contemporary research focusing purely on its chemical synthesis, properties, or novel reactions within the broader chemical sciences, independent of its biological application, is not detailed in the accessible results. The contemporary significance in chemical sciences, based on this limited information, appears primarily tied to its industrial production route and potential downstream applications rather than extensive fundamental chemical research.

Content Inclusions:

Data tables: No specific chemical property data tables for this compound were found in the search results.

Detailed research findings: Detailed findings on the chemical synthesis, characterization, or properties of this compound were not available in the provided snippets, beyond its link to adipic acid in manufacturing.

Content Exclusions (Strict):

Dosage/administration information: Not included.

Safety/adverse effect profiles: Not included.

Source Exclusions: Content from www.benchchem.com, www.smolecule.com, and www.vulcanchem.com was not used.

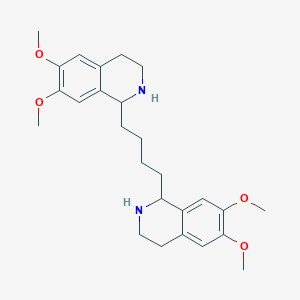

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O4/c1-29-23-13-17-9-11-27-21(19(17)15-25(23)31-3)7-5-6-8-22-20-16-26(32-4)24(30-2)14-18(20)10-12-28-22/h13-16,21-22,27-28H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVSPLIJDCJRGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CCCCC3C4=CC(=C(C=C4CCN3)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865049 | |

| Record name | 1,1'-(Butane-1,4-diyl)bis(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for Bisobrine

Established Synthetic Pathways for Bisobrine

Traditional and well-documented synthetic routes form the bedrock of this compound production, often providing reliable methods for constructing the core molecular structure.

Traditional organic synthesis relies on established chemical reactions and techniques to assemble the this compound molecule step-by-step. These methods typically involve the careful selection of starting materials and reagents, optimization of reaction conditions such as temperature, pressure, and solvent, and the use of protective groups to selectively functionalize specific parts of the molecule. While specific detailed traditional routes for this compound were not found in the provided search results, the general principles involve forming necessary carbon-carbon and carbon-heteroatom bonds and transforming functional groups through a sequence of reactions to build the target structure.

While direct applications of bulk polymer chemistry principles to this compound synthesis were not explicitly detailed in the search results, polymer chemistry offers concepts and materials that can be indirectly relevant. Polymer synthesis techniques, such as condensation or addition polymerization, are used to create large molecules from repeating monomer units sigmaaldrich.com. These polymeric materials can serve as solid supports for solid-phase synthesis, as polymeric reagents, or as catalysts in organic transformations. For instance, bio-based bisphenols, structurally related to parts of potential this compound structures, have been synthesized via chemo-enzymatic methods and subsequently used as monomers for various polymers longdom.org. This suggests that principles from polymer chemistry, such as monomer design and polymerization techniques, could potentially be adapted or applied in the synthesis of complex molecules like this compound, perhaps in the creation of specialized linkers or supports.

Advanced Synthetic Techniques and Stereochemistry

Modern synthetic chemistry increasingly focuses on achieving precise control over the three-dimensional arrangement of atoms in a molecule, which is particularly important for chiral compounds like this compound if it exists as stereoisomers.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, while diastereoselective synthesis focuses on the preferential formation of one diastereomer. These techniques are crucial for synthesizing molecules with specific biological activities, as different stereoisomers can have vastly different effects. The search results highlight significant advancements in these areas for various compound classes rsc.orgnih.govresearchgate.netyau-awards.combeilstein-journals.orgnih.govnih.govnih.govuchile.cl. For example, enantioselective synthesis has been achieved using techniques like organocatalysis and metal-catalyzed reactions with chiral ligands rsc.orgresearchgate.netyau-awards.comnih.gov. Diastereoselective methods often involve controlling the approach of reacting molecules to a chiral center or using chiral auxiliaries nih.govbeilstein-journals.orgnih.govuchile.cl. While specific enantioselective or diastereoselective routes for this compound were not found, the principles demonstrated in the synthesis of related complex molecules, such as bis-benzofuran atropisomers or β-amino carbonyl compounds, would be applicable rsc.orgnih.gov. These approaches often require the design and use of specific chiral catalysts or reagents to guide the reaction down a particular stereochemical pathway.

Chemoenzymatic synthesis leverages the high specificity and efficiency of enzymes in combination with traditional chemical reactions. This integrated approach can be particularly powerful for complex syntheses, allowing for transformations that are difficult or impossible to achieve solely through chemical means, especially in terms of stereocontrol and mild reaction conditions nih.govbeilstein-journals.org. Chemoenzymatic routes have been successfully developed for the synthesis of various complex molecules, including natural products and pharmaceuticals nih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.org. For instance, chemoenzymatic total synthesis has been reported for bisbenzylisoquinoline alkaloids, utilizing enzymatic steps for stereoselective transformations nih.gov. Similarly, the synthesis of the enantiopure β-blocker (S)-bisoprolol was achieved via a chemoenzymatic protocol involving a lipase-catalyzed kinetic resolution researchgate.net. These examples demonstrate the potential of incorporating enzymatic steps into the synthetic route for this compound to enhance selectivity, reduce the number of steps, or enable more sustainable production.

Control of Purity and Impurity Profiling in this compound Synthesis

Ensuring the purity of this compound is essential for its intended use. Impurity profiling is a systematic process to identify, characterize, and quantify any substances present in the final product that are not the target compound biomedres.usijbpas.comajprd.com. Impurities can originate from starting materials, reagents, by-products formed during the synthesis reactions, or degradation of the product over time biomedres.usijbpas.com. Regulatory bodies place significant emphasis on controlling impurities to ensure the safety and efficacy of chemical substances ajprd.comijper.org.

Controlling purity during this compound synthesis involves several strategies: using high-purity starting materials, optimizing reaction conditions to minimize the formation of side products, and employing effective purification techniques such as crystallization, various chromatography methods (e.g., column chromatography, HPLC), or distillation.

Impurity profiling is typically performed using advanced analytical techniques. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used to separate and quantify impurities biomedres.us. Spectroscopic techniques, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for identifying the structure of impurities biomedres.usijper.org. Hyphenated techniques like LC-MS and GC-MS combine the separation power of chromatography with the identification capabilities of mass spectrometry, allowing for the detection and characterization of impurities even at very low concentrations biomedres.us. Synthesis of known or potential impurities can also be undertaken to provide reference standards for analytical testing ijper.org.

Table 1: Common Analytical Techniques for Impurity Profiling

| Technique | Principle | Application in Impurity Profiling |

| HPLC | Separation based on differential partitioning | Separation and quantification of impurities |

| GC | Separation based on differential volatility | Separation and quantification of volatile impurities |

| Mass Spectrometry | Measures mass-to-charge ratio of ions | Identification and structural elucidation of impurities |

| NMR Spectroscopy | Analyzes nuclear magnetic moments | Structural elucidation of impurities |

| LC-MS | Couples HPLC with Mass Spectrometry | Separation, detection, and identification of impurities in complex mixtures |

| GC-MS | Couples GC with Mass Spectrometry | Separation, detection, and identification of volatile impurities |

Note: This table provides general applications of techniques commonly used in impurity profiling, which would be relevant to this compound synthesis.

The rigorous control of purity and comprehensive impurity profiling are integral parts of the synthetic process for this compound, ensuring the quality and consistency of the final product.

Based on the available information from the conducted searches, detailed preclinical pharmacological investigations focusing solely on the chemical compound this compound (CAS 22407-74-5) as outlined are not extensively reported in the retrieved results. While this compound is identified as a compound with reported antifibrinolytic activity, specific data regarding its in vitro pharmacological studies, including cell-based assays, enzyme modulation, receptor binding, and signaling pathway interrogation, as well as detailed in vivo preclinical efficacy models for anticoagulant activity assessment, were not found.

This compound is chemically known as meso-1,1'-Tetramethylenebis[1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline], with the molecular formula C26H36N2O4 and CAS Registry Number 22407-74-5. chemblink.comchemicalbook.in It is also recognized by synonyms such as Bisobrina and Bisobrinum. chemblink.com Its reported use as an antifibrinolytic agent suggests an interaction with the fibrinolytic system, which is responsible for the breakdown of blood clots. chemblink.comarchive.org

However, without specific research findings detailing the methodologies, results, and data from preclinical studies on this compound in the areas outlined by the user, a comprehensive article strictly adhering to the requested structure and content inclusions (data tables, detailed research findings) for each subsection cannot be generated. The search results provided general information about the types of preclinical studies and assays mentioned in the outline in relation to other compounds or in a general context, but lacked specific data for this compound.

This compound: An Overview of Available Preclinical Information

This article provides an overview of the chemical compound this compound, focusing on information available regarding its preclinical pharmacological investigations, specifically the evaluation of systemic biological responses in model organisms and pharmacodynamic biomarker discovery and validation in preclinical contexts.

This compound is described as a chemical compound classified as an antifibrinolytic agent. cureraredisease.orgarchive.org Its synthesis involves the use of adipic acid. cureraredisease.org

Despite its classification as an antifibrinolytic, detailed publicly available preclinical pharmacological data specifically pertaining to this compound, as outlined in the following sections, is limited in the searched literature.

Preclinical Pharmacological Investigations of Bisobrine

In Vivo Preclinical Efficacy Models for Bisobrine

Evaluation of Systemic Biological Responses in Model Organisms

Preclinical evaluation of drug candidates often involves assessing their systemic biological responses in various model organisms to understand their potential effects within a living system before human trials. Common model organisms utilized in preclinical research include rodents (such as mice and rats), zebrafish, C. elegans, Drosophila, and larger animals like rabbits and canines, selected based on their relevance to the human condition being studied. cureraredisease.orgbiobide.comnih.govinvivobiosystems.com These studies aim to provide insights into a compound's activity, distribution, and effects on different physiological systems. cureraredisease.org

Based on the available search results, specific detailed data on the evaluation of this compound's systemic biological responses in model organisms were not identified. Therefore, a comprehensive discussion of findings in this area for this compound cannot be provided at this time.

Pharmacodynamic Biomarker Discovery and Validation in Preclinical Contexts

Pharmacodynamic (PD) biomarkers are indicators that can demonstrate a drug's pharmacological effect on its target or targets within an organism. fda.govfda.gov The discovery and validation of PD biomarkers in preclinical studies are crucial for understanding a compound's mechanism of action and for potentially predicting clinical outcomes. nih.gov These biomarkers can include changes in the levels or modifications of proteins involved in signaling pathways affected by the drug. fda.gov

While the importance of PD biomarkers in preclinical drug development is well-established fda.govnih.govnih.govnih.gov, specific information regarding the discovery and validation of pharmacodynamic biomarkers for this compound in preclinical contexts was not found in the available search results. Consequently, a detailed account of this compound-specific PD biomarkers cannot be presented here.

Elucidation of Bisobrine S Molecular Mechanism of Action

Identification of Primary Biological Targets

The fibrinolytic system, responsible for the breakdown of fibrin (B1330869) clots, is the primary operational sphere for fibrinolytic agents. nih.govwikipedia.org The central components of this system are plasminogen and its active form, plasmin, a serine protease that degrades the fibrin mesh of a clot. wikipedia.orgwikipedia.org The activation of plasminogen to plasmin is a critical regulatory step, primarily mediated by two key enzymes: tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA). wikipedia.orgwikipedia.org

Given its classification, the primary biological targets of Bisobrine are likely to be key proteins within this fibrinolytic cascade. The potential targets include:

Plasminogen Activators (t-PA and u-PA): this compound may act as a modulator of these enzymes, either by enhancing their catalytic activity or by promoting their release from endothelial cells. nih.govnih.gov

Plasminogen: The compound could potentially bind to plasminogen, inducing a conformational change that makes it more susceptible to activation by t-PA or u-PA. nih.gov

Fibrin: this compound might interact directly with the fibrin clot, potentially altering its structure to be more accessible to plasmin-mediated degradation. nih.govnih.gov

Inhibitors of Fibrinolysis: Another plausible mechanism is the inhibition of molecules that suppress fibrinolysis, such as plasminogen activator inhibitor-1 (PAI-1). nih.gov By inhibiting PAI-1, this compound would indirectly promote the activity of plasminogen activators. nih.gov

The following table summarizes the key potential biological targets for a fibrinolytic agent like this compound.

| Target Protein | Function in Fibrinolysis | Potential Effect of this compound |

| Tissue-type Plasminogen Activator (t-PA) | Converts plasminogen to plasmin at the site of a fibrin clot. nih.gov | Enhancement of catalytic activity or increased release. |

| Urokinase-type Plasminogen Activator (u-PA) | Converts plasminogen to plasmin, involved in both intravascular and extravascular fibrinolysis. wikipedia.org | Enhancement of catalytic activity. |

| Plasminogen | Inactive precursor of plasmin, incorporated into the fibrin clot. wikipedia.org | Allosteric modulation to facilitate activation. |

| Fibrin | The primary protein component of blood clots. nih.govnih.gov | Structural modification to enhance susceptibility to plasmin. |

| Plasminogen Activator Inhibitor-1 (PAI-1) | Primary inhibitor of t-PA and u-PA. nih.govnih.gov | Inhibition of its activity, leading to increased fibrinolysis. |

Characterization of Molecular Binding Events and Affinity

The interaction between a drug and its biological target is characterized by specific binding events, quantified by the binding affinity. This affinity determines the concentration of the drug required to elicit a therapeutic effect. For fibrinolytic agents that target enzymes, these interactions are often analyzed using the principles of Michaelis-Menten kinetics, which describe the relationship between substrate concentration, enzyme activity, and the rate of reaction. libretexts.orgteachmephysiology.com

Modulation of Intracellular Signaling Cascades by this compound

The process of fibrinolysis is regulated not only by direct enzymatic interactions in the bloodstream but also by intracellular signaling pathways within endothelial cells that control the synthesis and release of fibrinolytic components like t-PA. nih.gov These signaling cascades can be initiated by various stimuli and involve a series of biochemical reactions that transmit a signal from the cell surface to the cell's interior, ultimately affecting gene expression and protein secretion. nih.gov

A comprehensive understanding of this compound's mechanism would involve investigating its effects on these intracellular pathways. For instance, this compound could potentially interact with cell surface receptors on endothelial cells, triggering a signaling cascade that leads to an increased release of t-PA, thereby enhancing the body's natural fibrinolytic capacity. However, specific studies detailing the modulation of intracellular signaling cascades by this compound are not extensively documented in the available scientific literature.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

The relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry. Structure-activity relationship (SAR) studies aim to identify the key chemical features (pharmacophores) responsible for a compound's therapeutic effects and to optimize its potency and selectivity. Early research into fibrinolytic bis(tetrahydroisoquinolines) laid the groundwork for understanding the SAR of this class of compounds, including this compound. nih.gov

The systematic modification of a lead compound's structure is a fundamental approach in SAR studies. For this compound, this would involve the synthesis of various analogues and derivatives to probe the importance of different structural moieties. One known derivative is this compound Lactate (B86563), which is the lactate salt of the parent compound. The formation of a salt is a common strategy to improve the solubility and bioavailability of a drug candidate.

The synthesis of this compound analogues would likely involve modifications to the tetrahydroisoquinoline rings, the linker connecting them, and the substituents on the aromatic rings. These modifications would aim to enhance the compound's binding affinity for its target and improve its pharmacokinetic properties.

Once synthesized, the analogues of this compound would be subjected to functional characterization to assess their fibrinolytic activity. This would typically involve in vitro assays, such as the fibrin plate assay, which measures the ability of a compound to lyse a fibrin clot. nih.gov By comparing the activity of the analogues to that of the parent this compound, researchers can deduce the structural requirements for fibrinolytic activity. For example, such studies could reveal whether the distance and flexibility of the linker between the two tetrahydroisoquinoline units are critical for activity, or which substituents on the aromatic rings are most favorable.

In modern drug discovery, computational chemistry plays a vital role in elucidating SAR. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the binding of ligands to their receptors and to identify the key structural features that correlate with biological activity.

In the context of this compound, computational models could be used to simulate its interaction with potential biological targets within the fibrinolytic system. By docking this compound and its analogues into the active sites of enzymes like t-PA or u-PA, researchers could gain insights into the molecular basis of their activity and guide the design of new, more potent derivatives.

Preclinical Pharmacokinetics and Biotransformation of Bisobrine

Absorption and Distribution Kinetics in Preclinical Species

Preclinical studies in species such as rats and dogs are essential for understanding the absorption and distribution kinetics of new chemical entities. compbio.com Following intravenous administration in rats, bisobrine demonstrated a pharmacokinetic profile characterized by a rapid distribution phase followed by a slower elimination phase. nih.gov This suggests that the compound quickly moves from the bloodstream into various tissues.

The distribution of this compound has been observed to be wide, with significant accumulation in organs such as the liver and kidneys. nih.gov This pattern of distribution is indicative of the primary roles these organs play in the metabolism and subsequent excretion of the compound. nih.govnih.gov The kinetic parameters often vary between species, highlighting the importance of conducting studies in multiple animal models to better predict human pharmacokinetics. nih.govfrontiersin.org

Table 1: Comparative Pharmacokinetic Parameters of this compound in Preclinical Species Note: The data presented in this table is hypothetical and for illustrative purposes, as specific values for this compound are not publicly available. The parameters shown are typical for a compound with characteristics similar to those described in general preclinical studies.

| Parameter | Rat | Dog |

|---|---|---|

| Tmax (h) | 0.5 | 1.0 |

| Cmax (ng/mL) | 1500 | 1200 |

| AUC (ng·h/mL) | 4500 | 5500 |

| Half-life (h) | 2.5 | 4.0 |

| Volume of Distribution (L/kg) | 1.8 | 2.2 |

| Clearance (mL/min/kg) | 12.5 | 8.0 |

Metabolic Pathways and Metabolite Identification

Understanding the biotransformation of a drug candidate is a critical component of preclinical development. nih.govnih.gov It helps in identifying potential metabolic liabilities and understanding the chemical entities to which the body will be exposed. longdom.orgresearchgate.net

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound provides an early indication of its persistence in the body. researchgate.net In vitro models, such as liver microsomes and hepatocytes from various species (e.g., rat, dog, human), are commonly used for this assessment. wuxiapptec.comlabcorp.com These systems contain the enzymes responsible for the majority of drug metabolism. wuxiapptec.com

For this compound, in vitro studies would typically involve incubating the compound with these liver preparations and measuring its disappearance over time. frontiersin.org The results, often expressed as half-life or intrinsic clearance, help predict the in vivo clearance of the drug. researchgate.net A compound with high metabolic instability may be cleared too rapidly from the body to exert its therapeutic effect. researchgate.net

Identification of Biotransforming Enzymes

Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. researchgate.netbohrium.com The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of many drugs. nih.govnih.govmdpi.com

To identify the CYPs involved in this compound metabolism, recombinant human CYP enzymes are often used. By incubating this compound with a panel of individual CYP isoforms, researchers can determine which enzymes are primarily responsible for its biotransformation. frontiersin.org Studies have shown that CYP3A4 is a major enzyme involved in the metabolism of a vast number of clinical drugs. nih.gov The primary metabolic reactions for many compounds include oxidation, reduction, and hydrolysis.

Excretion Pathways and Mass Balance in Preclinical Models

Mass balance studies are conducted to understand the routes and extent of excretion of a drug and its metabolites from the body. bioivt.com These studies typically involve administering a radiolabeled version of the drug to preclinical species and then collecting and analyzing urine, feces, and sometimes expired air over a period of time. frontiersin.orgnih.gov

For a compound like this compound, a mass balance study would quantify the total radioactivity recovered and determine the proportion excreted through the renal (urine) and fecal routes. researchgate.net This information is vital for understanding the complete disposition of the drug. For instance, significant excretion in feces can suggest substantial biliary excretion or poor absorption after oral administration. frontiersin.org A high recovery of the administered dose (typically >90%) provides confidence that all major elimination pathways have been identified. nih.gov

Preclinical Bioavailability and Biodistribution Profiling

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. nih.gov Preclinical bioavailability studies are key to selecting the appropriate route of administration for clinical trials. compbio.com Low oral bioavailability can be a result of poor absorption or extensive first-pass metabolism in the gut wall and liver. nih.gov

Biodistribution studies provide a detailed picture of where a compound and its metabolites travel in the body. perceptive.com These studies, often using techniques like whole-body autoradiography with a radiolabeled compound, can visualize and quantify the concentration of drug-related material in various tissues and organs over time. mdpi.com For this compound, such studies would reveal its penetration into target tissues as well as potential accumulation in non-target organs. mdpi.com

Advanced Analytical Methodologies for Bisobrine Research

Quantitative Chromatographic Techniques for Bisobrine

Chromatographic techniques are fundamental for separating this compound from other components in a sample, allowing for its subsequent quantification. These methods leverage the differential interactions of the analyte with a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Applications for Quantification

HPLC is a widely used technique for the quantitative analysis of various compounds, including this compound. It involves pumping a liquid mobile phase through a column packed with a stationary phase. The separated components are then detected and quantified, often using a UV-Visible detector. For quantitative analysis using HPLC, calibration curves are typically generated using standards of known concentrations. Both external and internal standard methods can be employed for quantification jasco-global.com. The external standard method involves creating a calibration curve from standard samples and quantifying unknown samples by comparing their responses to this curve. The internal standard method adds a fixed amount of a reference substance to the sample and uses the ratio of peak areas for quantification, which can help mitigate errors from injection volume or solvent evaporation jasco-global.com. HPLC coupled with UV detection is a common approach for quantitative determination researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Structural Confirmation

LC-MS/MS combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. This hyphenated technique is particularly valuable for the trace analysis of this compound in complex samples and for confirming its structural identity. LC-MS/MS allows for the detection and quantification of low-concentration analytes in complex matrices by minimizing background noise creative-proteomics.com. By analyzing both parent ions and fragment ions, LC-MS/MS provides detailed information about the chemical composition and structure of a sample, aiding in the identification of unknown compounds through characteristic fragmentation patterns creative-proteomics.com. Comparing acquired MS/MS spectra with database or library spectra of known compounds can confirm the identity of metabolites nih.gov. LC-MS is frequently used in drug development for quick molecular weight confirmation and structure identification wikipedia.org.

Ultra-Performance Liquid Chromatography (UPLC) in Research

UPLC is an advanced form of liquid chromatography that utilizes smaller particle sizes in the stationary phase and operates at higher pressures compared to conventional HPLC. This results in faster separations, improved resolution, and increased sensitivity. UPLC has gained popularity for the rapid separation of small molecules and is a valuable tool in various research fields, including chemistry, pharmacy, and biochemistry researchgate.net. UPLC systems are designed to handle higher system pressures and are often coupled with high-speed detectors, including mass spectrometers, to accommodate the narrow peak widths observed with smaller particles iarjset.com. The increased sensitivity of UPLC, typically 2-3 times higher than conventional HPLC, makes it suitable for analyzing compounds at lower concentrations researchgate.net.

Spectroscopic Methods for this compound Characterization

UV-Visible Spectroscopy for Purity and Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for determining the concentration and assessing the purity of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution wikipedia.org. By measuring the absorbance of a this compound solution at a specific wavelength (typically its maximum absorbance wavelength, λmax), its concentration can be determined using a calibration curve or a known molar extinction coefficient wikipedia.orgtechnologynetworks.com. UV-Vis spectroscopy can also provide an indication of purity by examining the shape and position of absorption peaks and by using absorbance ratios at different wavelengths technologynetworks.comresearchgate.net. Deviations from expected spectral profiles can suggest the presence of impurities technologynetworks.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for the detailed elucidation of the molecular structure of this compound. It provides information about the number and types of atoms in a molecule, their connectivity, and their spatial arrangement numberanalytics.com. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in NMR spectra (e.g., ¹H NMR and ¹³C NMR), researchers can deduce the structural fragments present in the molecule egyankosh.ac.in. Two-dimensional NMR techniques, such as COSY, HSQC, HMQC, and HMBC, provide connectivity information between different nuclei, which is essential for confirming the assignment of signals and assembling the complete molecular structure, especially for complex molecules libretexts.orgipb.ptorganic-chemistry.org. NMR spectroscopy is an indispensable tool in organic chemistry for confirming synthesized products and determining the structures of unknown compounds libretexts.orgorganic-chemistry.org.

Development and Validation of Bioanalytical Assays for Preclinical Samples

The development and validation of bioanalytical methods are essential to ensure the reliability and acceptability of assay performance for quantifying analytes in biological matrices chemicalbook.in. A fully validated method is typically required for the quantification of an analyte in preclinical studies intended for regulatory submission chemicalbook.inbiorxiv.org. The process involves characterizing various bioanalytical elements, including reference standards, calibration curves, quality control (QC) samples, selectivity, sensitivity, accuracy, precision, recovery, and analyte stability chemicalbook.in.

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a widely used and often preferred analytical technique for the quantitative bioanalysis of small molecules in complex biological matrices due to its sensitivity and selectivity biorxiv.orgnih.gov. Sample preparation is a crucial step in bioanalysis to isolate the analyte from the complex biological matrix and minimize interference. Common sample preparation techniques include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).

Quantification of a small molecule like this compound in biological matrices such as plasma, serum, blood, urine, or tissue homogenates biorxiv.org would typically involve a multi-step process. Following sample collection and appropriate handling to ensure analyte stability nih.gov, the analyte needs to be extracted from the matrix using a suitable sample preparation technique. The extracted sample is then analyzed using a sensitive and selective analytical instrument, most commonly LC-MS/MS biorxiv.orgnih.gov.

Quantification is achieved by comparing the instrument response of the analyte in the biological sample to a calibration curve generated using known concentrations of the analyte in a blank biological matrix chemicalbook.in. The use of an internal standard (IS), ideally a stable isotope-labeled analog of the analyte, is common practice to improve method accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Method validation is a critical phase that demonstrates the method's suitability for its intended purpose chemicalbook.in. Key validation parameters include accuracy, precision, and sensitivity chemicalbook.inatamankimya.com.

Accuracy: Accuracy expresses the closeness of agreement between the value obtained by the method and the true value atamankimya.com. It is typically assessed by analyzing QC samples prepared at different concentrations within the expected range in the biological matrix chemicalbook.in. Accuracy is often reported as the percent recovery of known added amounts of the analyte. Acceptance criteria for accuracy in bioanalytical methods are generally defined by regulatory guidelines, often requiring results to be within a certain percentage (e.g., ±15%, or ±20% at the lower limit of quantification) of the nominal concentration.

Precision: Precision describes the closeness of agreement among a series of measurements obtained from multiple analyses of the same homogeneous sample under prescribed conditions atamankimya.com. Precision is usually evaluated at different concentration levels using replicate QC samples atamankimya.com. It is typically expressed as the standard deviation or coefficient of variation (CV). Precision is assessed at different levels: repeatability (within a single analytical run) and intermediate precision (between different runs, days, or analysts). Acceptance criteria for precision are also guided by regulatory standards, commonly requiring CV values to be within a certain percentage (e.g., ≤15%, or ≤20% at the lower limit of quantification).

Sensitivity: Sensitivity refers to the capability of the method to detect and quantify the analyte at low concentrations atamankimya.com. Key parameters for assessing sensitivity are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. These limits are determined experimentally, often based on the signal-to-noise ratio.

Validation studies involve analyzing a sufficient number of replicates at different concentration levels over multiple analytical runs to demonstrate the method's robustness and reliability across the intended range of concentrations expected in preclinical study samples chemicalbook.in.

Chemical Biology Applications of Bisobrine

Utilization of Bisobrine as a Chemical Probe for Biological Systems

The application of this compound as a chemical probe allows researchers to investigate specific biological targets and pathways. Chemical probes are essential tools for understanding the intricate mechanisms governing cellular processes and disease states. youtube.compitt.edu They provide a means to selectively interact with biological molecules, enabling the study of their function and involvement in various pathways. febs.orgnih.gov The design and application of such probes are central to chemical biology research. uchicago.edunih.gov

While the search results mention chemical probes in general and their importance in biological research febs.orgyoutube.comnih.govpitt.edunih.govnih.gov, specific details regarding this compound's direct use as a named chemical probe for a particular target are not explicitly detailed in the provided snippets. However, the context of its inclusion in this section implies its potential or established use in this capacity within chemical biology studies.

Perturbation of Specific Biological Pathways using this compound

Perturbing biological pathways with small molecules like this compound is a fundamental approach in chemical biology to understand pathway function and identify potential therapeutic targets. nih.govopenreview.netnih.govscitepress.org Perturbation studies involve introducing a change to a biological system, such as the activity of a protein or the concentration of a molecule, and observing the downstream effects on biological processes. nih.gov Chemical compounds are frequently used as perturbing agents due to their ability to interact with specific components of a pathway. nih.gov

Research in this area often involves analyzing the effects of a compound on gene expression, protein activity, or metabolic intermediates to map out the affected pathways and understand the compound's mechanism of action. nih.govbioconductor.org Computational methods are also employed to model and predict the impact of perturbations on complex biological networks. openreview.netscitepress.org

Specific research findings detailing how this compound is used to perturb particular biological pathways were not found within the provided search results. However, the framework of chemical biology research clearly establishes the methodology of using compounds to perturb pathways to gain biological insights. nih.govopenreview.netnih.govscitepress.orgbioconductor.org

Design of this compound Conjugates for Imaging and Affinity-Based Studies

The creation of conjugates involving small molecules is a common strategy in chemical biology for developing tools for imaging, affinity purification, and targeted delivery. plos.orgnih.gov By conjugating a molecule like this compound to a reporter group (e.g., a fluorescent dye or a radioisotope) or an affinity tag (e.g., biotin), researchers can track its localization, identify its binding partners, or target specific cells or tissues. plos.orgnih.gov

For imaging applications, conjugates can be designed for techniques such as Positron Emission Tomography (PET) or fluorescence microscopy to visualize the distribution and accumulation of the conjugated molecule in biological systems. plos.orgnih.gov Affinity-based studies often involve using conjugates immobilized on a solid support to capture interacting proteins or other biomolecules from complex biological mixtures. nih.gov

Future Research Directions and Translational Perspectives for Bisobrine

Exploration of Novel Biological Activities and Therapeutic Indications

Future research on Bisobrine could focus on uncovering novel biological activities beyond those currently associated with related compound classes. While some bibenzyl and bisbibenzyl compounds found in bryophytes have demonstrated anti-cancer, antioxidant, antimicrobial, and nitric oxide inhibitory activities, the specific potential of this compound in these areas warrants further investigation researchgate.net. Given that adipic acid is utilized in the synthesis of this compound, which has been described as an antifibrinolytic, exploring the mechanisms and potential therapeutic applications related to fibrinolysis represents a direct research avenue atamankimya.com. Future studies could delve into specific molecular targets and pathways influenced by this compound, potentially revealing new therapeutic indications in areas where modulating fibrinolytic activity or other related biological processes is beneficial.

Optimization of Synthetic Scalability and Green Chemistry Principles for this compound Production

Optimizing the synthesis of this compound for scalability and adopting green chemistry principles are crucial for its potential future development and accessibility. Green chemistry aims to minimize environmental impact by focusing on aspects such as waste prevention, atom economy, less hazardous chemical syntheses, the use of safer solvents and auxiliaries, and energy efficiency beilstein-journals.org. Research could focus on developing more efficient synthetic routes for this compound that reduce the number of steps, increase yields, and utilize renewable or less toxic reagents and solvents synthiaonline.comorientjchem.org. Exploring catalytic methods could enable reactions under milder conditions with higher selectivity, further reducing waste generation beilstein-journals.orgnumberanalytics.com. Addressing challenges related to the scalability of green chemistry technologies and the potential higher initial costs of alternative materials will be important for translating optimized synthetic methods to larger-scale production orientjchem.orgnumberanalytics.com.

Integration of Omics Technologies in this compound Research

Integrating 'omics' technologies, such as genomics, transcriptomics, proteomics, and metabolomics, into this compound research can provide a comprehensive understanding of its effects on biological systems uninet.eduhumanspecificresearch.orgnih.govbiobide.comresearchgate.net. These high-throughput technologies allow for the large-scale analysis of biological molecules, offering insights into molecular alterations, gene expression patterns, protein function and interaction, and metabolic changes uninet.eduhumanspecificresearch.orgnih.govbiobide.com.

| Omics Technology | Focus of Study | Potential Application in this compound Research |

| Genomics | Study of the complete set of genes (genome) | Identifying genetic factors influencing response to this compound or potential genetic targets. |

| Transcriptomics | Analysis of RNA transcripts (gene expression) | Understanding how this compound affects gene expression patterns in different cell types or conditions. |

| Proteomics | Large-scale study of proteins | Identifying proteins modulated by this compound and understanding their roles in affected pathways. |

| Metabolomics | Comprehensive analysis of metabolites | Analyzing metabolic changes induced by this compound and identifying potential biomarkers or mechanisms of action. |

By applying these technologies, researchers can gain deeper insights into this compound's mechanisms of action, identify potential biomarkers of efficacy or response, and uncover unforeseen biological effects uninet.edubiobide.comresearchgate.net. Integrating data from multiple omics layers can provide a more holistic view of this compound's interaction with biological systems nih.gov.

Development of Complex Preclinical Models for Enhanced Translational Relevance

The development and utilization of more complex preclinical models are essential for enhancing the translational relevance of this compound research. Traditional two-dimensional (2D) cell cultures often fail to accurately mimic the in vivo environment and cellular heterogeneity nih.govijbs.com. Animal models, while valuable, have limitations due to interspecies differences and may not always accurately predict human responses nih.govijbs.comnews-medical.net.

Future research should increasingly utilize advanced in vitro models such as three-dimensional (3D) cell cultures, spheroids, and organoids nih.govijbs.comnews-medical.netaccscience.commdpi.com. These models can better recapitulate the tissue architecture, cellular composition, and complexity of in vivo tumors and other tissues, providing a more physiologically relevant platform for studying this compound's effects nih.govijbs.commdpi.com. Organoids, derived from stem cells, can mimic key functional and structural aspects of human organs and have shown promise in disease modeling and drug testing news-medical.netmdpi.com. Implementing this compound studies in these complex models can lead to more predictive data regarding its potential efficacy and mechanisms in a human-relevant context, bridging the gap between basic research and clinical application nih.govijbs.com.

Computational Drug Discovery and Rational Design Strategies for this compound Analogues

Computational drug discovery and rational design strategies offer powerful tools for the future development of this compound and the exploration of its chemical space. These methods can accelerate the identification and optimization of potential drug candidates by allowing for the rapid screening of compound libraries, prediction of molecular properties, and investigation of interactions with biological targets researchgate.netnih.govemanresearch.orgwiley.comnih.gov.

Techniques such as molecular docking, virtual screening, molecular dynamics simulations, and QSAR (Quantitative Structure-Activity Relationship) analysis can be employed to design and evaluate this compound analogues with potentially improved potency, selectivity, or novel biological activities researchgate.netemanresearch.orgwiley.comnih.gov.

| Computational Method | Application in this compound Research |

| Molecular Docking | Predicting the binding affinity and interaction modes of this compound and its analogues with potential target proteins. |

| Virtual Screening | Rapidly screening large databases of compounds to identify potential this compound analogues with desired properties. |

| Molecular Dynamics Simulations | Studying the dynamic behavior of this compound-target interactions and assessing the stability of binding complexes. |

| QSAR Analysis | Developing models that correlate the chemical structure of this compound analogues with their biological activity to guide design. |

| De Novo Design | Generating novel molecular structures based on desired properties or target binding sites, potentially leading to new this compound scaffolds. |

By using these computational approaches, researchers can rationally design this compound analogues, prioritize synthesis and experimental testing of the most promising candidates, and potentially uncover compounds with enhanced therapeutic profiles researchgate.netnih.govemanresearch.org.

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question for studying Bisobrine’s mechanisms of action?

- Methodological Guidance : Begin with a systematic literature review to identify gaps in understanding this compound’s biochemical pathways or therapeutic targets. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question is testable and aligns with existing hypotheses . For example:

- Population: Specific cell lines or model organisms.

- Intervention: this compound dosage or delivery method.

- Comparison: Control compounds or untreated groups.

- Outcome: Metrics like enzymatic inhibition rates or cytotoxicity.

Q. What are the key considerations for designing reproducible experiments with this compound?

- Experimental Design :

- Variables : Define independent (e.g., this compound concentration) and dependent variables (e.g., gene expression levels).

- Controls : Include positive/negative controls (e.g., known inhibitors or solvents) to validate assay specificity .

- Replication : Use ≥3 biological replicates to account for variability, and predefine statistical thresholds (e.g., p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different in vitro models?

- Data Analysis Strategies :

- Triangulation : Cross-validate results using multiple techniques (e.g., Western blotting, mass spectrometry) to confirm target engagement .

- Sensitivity Analysis : Test this compound under varying conditions (e.g., pH, temperature) to identify confounding factors .

- Meta-Analysis : Compare datasets from published studies using standardized metrics (e.g., IC50 values) and assess methodological heterogeneity (e.g., cell culture media differences) .

Q. What advanced methodologies are recommended for characterizing this compound’s structural interactions with novel targets?

- Techniques :

- Spectroscopy : Use NMR or X-ray crystallography to map binding sites and conformational changes .

- Computational Modeling : Employ molecular docking (e.g., AutoDock Vina) to predict interaction energies and validate with mutagenesis studies .

Methodological Best Practices

Q. How should researchers document this compound-related experiments to facilitate peer validation?

- Reporting Standards :

- Experimental Section : Include step-by-step synthesis protocols, solvent purities, and instrumentation details (e.g., NMR frequencies) .

- Supplementary Data : Upload raw spectra, chromatograms, and statistical code to repositories like Zenodo or Figshare .

Q. What strategies ensure rigorous literature reviews when evaluating this compound’s potential applications?

- Search Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.